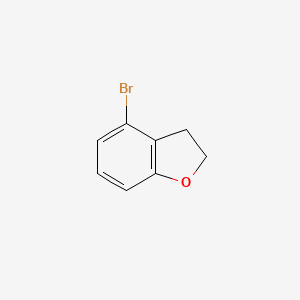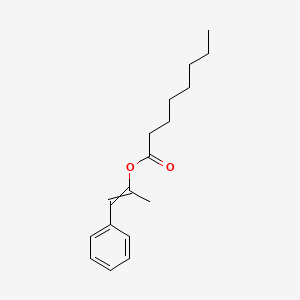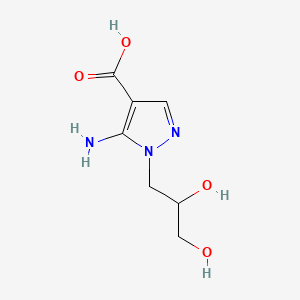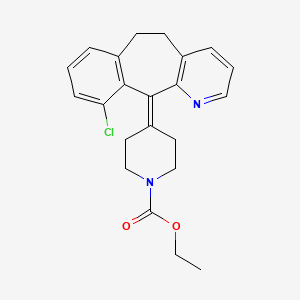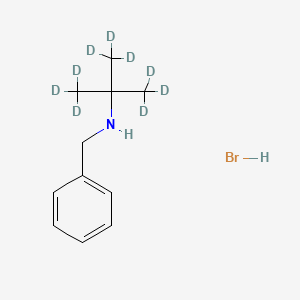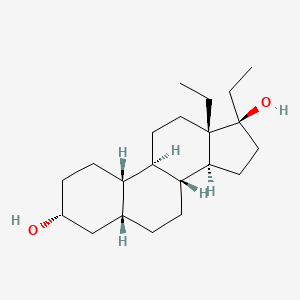
D-(-)-Pantolactone-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-(-)-Pantolactone-d6: is a deuterated form of D-(-)-Pantolactone, where six hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-(-)-Pantolactone-d6 can be synthesized through the deuteration of D-(-)-Pantolactone. The process typically involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in reactors designed to handle large volumes. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: D-(-)-Pantolactone-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acids or ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-(-)-Pantolactone-d6 is used as a chiral building block in organic synthesis. Its deuterated form is valuable in studying reaction mechanisms and kinetics using nuclear magnetic resonance (NMR) spectroscopy.
Biology: In biological research, this compound is used as a tracer to study metabolic pathways and enzyme activities. Its isotopic properties allow for precise tracking of biochemical processes.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs. Its deuterated form helps in improving the stability and bioavailability of certain medications.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which D-(-)-Pantolactone-d6 exerts its effects is primarily through its interaction with enzymes and other molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and pathways. The compound’s isotopic properties also make it useful in studying enzyme kinetics and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
D-(-)-Pantolactone: The non-deuterated form of the compound.
L-(+)-Pantolactone: The enantiomer of D-(-)-Pantolactone.
D-(-)-Lactic Acid: A structurally similar compound with different functional groups.
Uniqueness: D-(-)-Pantolactone-d6 is unique due to its deuterium content, which provides distinct advantages in analytical and synthetic applications. The presence of deuterium atoms allows for precise tracking and analysis using NMR spectroscopy, making it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
1346617-43-3 |
|---|---|
Molekularformel |
C6H10O3 |
Molekulargewicht |
136.18 |
IUPAC-Name |
(3R)-3-hydroxy-4,4-bis(trideuteriomethyl)oxolan-2-one |
InChI |
InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3/t4-/m0/s1/i1D3,2D3 |
InChI-Schlüssel |
SERHXTVXHNVDKA-JJCAPIKSSA-N |
SMILES |
CC1(COC(=O)C1O)C |
Synonyme |
(3R)-Dihydro-3-hydroxy-4,4-(dimethyl-d6)-2(3H)-furanone; (-)-(R)-Pantolactone-d6; (-)-2-Hydroxy-3,3-(dimethyl-d6)-γ-butyrolactone; (-)-Pantoyl Lactone-d6; (3R)-Tetrahydro-3-hydroxy-4,4-(dimethyl-d6)furan-2-one; Pantothenic Lactone-d6; D-(-)-α-Hydroxy |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


